N-(piperidin-4-ylmethyl)-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-(piperidin-4-ylmethyl)-1,3-benzodioxole-5-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(piperidin-4-ylmethyl)-1,3-benzodioxole-5-carboxamide typically involves the condensation of piperidine with benzodioxole derivatives. One common method is the reductive amination of piperidine with benzodioxole-5-carboxaldehyde, followed by acylation to form the carboxamide . The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
Industrial production of piperidine derivatives, including this compound, often employs multi-component reactions (MCRs) due to their efficiency and high yields . These reactions can be catalyzed by ionic liquids, which offer advantages such as mild reaction conditions, short reaction times, and environmentally friendly processes .
Chemical Reactions Analysis
Types of Reactions
N-(piperidin-4-ylmethyl)-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, amines, and substituted piperidine derivatives .
Scientific Research Applications
N-(piperidin-4-ylmethyl)-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(piperidin-4-ylmethyl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to activate hypoxia-inducible factor 1 (HIF-1) pathways, leading to the expression of genes involved in cellular adaptation to hypoxia . The compound can induce the expression of HIF-1α protein and downstream target genes such as p21, promoting apoptosis in tumor cells .
Comparison with Similar Compounds
N-(piperidin-4-ylmethyl)-1,3-benzodioxole-5-carboxamide can be compared with other piperidine derivatives, such as:
N-(piperidin-4-yl)benzamide: Similar in structure but lacks the benzodioxole moiety, which may affect its biological activity.
N-(1,3-benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine: Contains an imidazole ring instead of the benzodioxole moiety, leading to different pharmacological properties.
The uniqueness of this compound lies in its benzodioxole moiety, which contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
N-(piperidin-4-ylmethyl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-14(16-8-10-3-5-15-6-4-10)11-1-2-12-13(7-11)19-9-18-12/h1-2,7,10,15H,3-6,8-9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIULISPIJKZXMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNC(=O)C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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